molecular formula C24H27N3O3S2 B2782194 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one CAS No. 690644-76-9

1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one

Cat. No.: B2782194
CAS No.: 690644-76-9
M. Wt: 469.62
InChI Key: NNVKITVYNZDQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines isoquinoline and benzothiolo pyrimidine moieties, making it an interesting subject for scientific research.

Properties

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-14-4-5-17-20(8-14)32-24-22(17)23(25-13-26-24)31-12-21(28)27-7-6-15-9-18(29-2)19(30-3)10-16(15)11-27/h9-10,13-14H,4-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVKITVYNZDQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)N4CCC5=CC(=C(C=C5C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of Isoquinoline Moiety: The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.

    Formation of Benzothiolo Pyrimidine Moiety: This moiety can be synthesized through a multi-step process involving the cyclization of appropriate thiourea derivatives with α,β-unsaturated carbonyl compounds.

    Coupling of Moieties: The final step involves coupling the isoquinoline and benzothiolo pyrimidine moieties through a sulfanyl linkage, typically using thiol reagents and appropriate coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, alkoxides, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Signal Transduction Pathways: Affecting cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one
  • 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]propanone
  • 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butanone

Uniqueness

The uniqueness of this compound lies in its specific combination of isoquinoline and benzothiolo pyrimidine moieties, which may confer unique biological activities and chemical properties compared to similar compounds.

Biological Activity

The compound 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, particularly focusing on its anti-HIV and anticancer activities.

Chemical Structure and Properties

The compound is characterized by a tetrahydroisoquinoline core with various substituents that may influence its biological activity. The presence of methoxy groups and a thia-diazatricyclic framework suggests potential interactions with biological targets.

Anti-HIV Activity

Recent studies have indicated that derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit significant inhibition of HIV-1 reverse transcriptase (RT). For instance:

  • A series of synthesized compounds showed varying degrees of inhibition against HIV-1 RT with some achieving over 50% inhibition at a concentration of 100 μM . Notably, two compounds demonstrated 74.82% and 72.58% inhibition .

Anticancer Activity

The compound's derivatives have also been evaluated for their potential in overcoming multidrug resistance in cancer therapy:

  • In vitro studies using the K562 cell line revealed that several derivatives exhibited cytotoxicity with IC50 values comparable to or lower than those of established chemotherapeutics like verapamil. For example:
    • Compounds 6e and 6h showed IC50 values of 0.66 μM and 0.65 μM , respectively .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

CompoundStructure% Inhibition at 100 μMIC50 (μM)
5dp-Methyl52.46-
5fp-Methoxy56.23-
6e--0.66
6h--0.65

The presence of electron-donating groups at specific positions on the aromatic ring significantly enhances the potency against HIV-1 RT .

Study on HIV Inhibition

In a comprehensive study examining the inhibitory effects on HIV-1 RT:

  • Synthesis : A total of thirty novel analogues were synthesized and characterized.
  • Evaluation : The compounds were subjected to in vitro assays to determine their efficacy against HIV.
  • Results : The most promising candidates were subjected to docking studies to predict their binding affinities and mechanisms of action .

Study on Multidrug Resistance

Another significant research effort focused on the anticancer properties:

  • Objective : To identify compounds that can reverse multidrug resistance in cancer cells.
  • Methodology : MTT assays were performed on K562/A02 cell lines.
  • Findings : Several derivatives demonstrated enhanced activity compared to traditional agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for multi-step preparation of this compound, and how can reaction yields be optimized?

  • The synthesis of structurally analogous tetrahydroisoquinoline derivatives often involves sequential steps such as reductive amination, cyclization, and functionalization of heterocyclic cores . For example, sodium hypochlorite-mediated chlorination in tert-butanol has been used to introduce halogens into tetrahydroisoquinoline frameworks with high regioselectivity . Key optimizations include pH control (e.g., buffered conditions for sulfhydryl group incorporation) and catalyst selection (e.g., Pd/C for hydrogenation steps) . Purity is typically verified via HPLC and NMR spectroscopy .

Q. Which analytical techniques are critical for confirming structural integrity and purity post-synthesis?

  • High-Resolution Mass Spectrometry (HRMS) and NMR (1H, 13C, DEPT) are essential for validating molecular connectivity and stereochemistry . For sulfur-containing moieties (e.g., thiadiazole or sulfonamide groups), FT-IR can confirm S–H or S=O stretches, while X-ray crystallography resolves complex stereoelectronic interactions in tricyclic systems . Purity assessment often combines HPLC (>95% by area) and TLC with iodine/UV visualization .

Q. How can preliminary bioactivity screening be designed to assess pharmacological potential?

  • Initial screens should target kinase inhibition (e.g., EGFR or VEGFR2) and cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) due to structural similarities to known antitumor agents . Dose-response curves (0.1–100 μM) and selectivity indices (vs. normal cells, e.g., HEK293) are critical. Molecular docking against protein databases (PDB) can prioritize targets .

Advanced Research Questions

Q. How can computational tools resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). Molecular dynamics simulations (e.g., using GROMACS) can predict metabolic hotspots (e.g., oxidation of methoxy groups) . Parallel ADMET profiling (e.g., Cytochrome P450 inhibition, plasma protein binding) validates findings. In vivo studies should include pharmacokinetic/pharmacodynamic (PK/PD) modeling with LC-MS/MS for plasma concentration monitoring .

Q. What strategies optimize reaction pathways for heterocyclic ring systems under conflicting steric and electronic constraints?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify transition-state barriers in cyclization steps . For example, steric hindrance in tricyclic thiadiazole formation may require solvent polarity adjustments (e.g., DMF → THF) or microwave-assisted synthesis to reduce side products . Kinetic studies (e.g., Eyring plots) quantify activation parameters for stepwise vs. concerted mechanisms .

Q. How can AI-driven platforms enhance the design of analogs with improved target selectivity?

  • Tools like COMSOL Multiphysics integrate quantum chemical calculations (e.g., reaction path searches) with machine learning to predict substituent effects on binding affinity . For instance, replacing the 11-methyl group with bulkier substituents (e.g., isopropyl) may enhance hydrophobic interactions in kinase pockets. Generative adversarial networks (GANs) propose novel analogs, which are validated via SPR (surface plasmon resonance) for binding kinetics .

Q. What methodologies address challenges in characterizing sulfur-containing moieties (e.g., thioether linkages) in this compound?

  • X-ray Photoelectron Spectroscopy (XPS) quantifies sulfur oxidation states, while Raman spectroscopy differentiates S–S vs. C–S bonds . For dynamic studies, LC-MS/MS with isotopic labeling (e.g., 34S) tracks metabolic cleavage of thioether bonds in hepatic microsomes . EPR spectroscopy detects radical intermediates during sulfhydryl oxidation .

Methodological Resources

  • Synthesis Protocols : Refer to sodium hypochlorite-mediated halogenation and Pd/C-catalyzed hydrogenation .
  • Computational Tools : ICReDD’s reaction path search algorithms and COMSOL Multiphysics for process simulation .
  • Biological Assays : Standardized cytotoxicity screening (NCI-60 panel) and SPR for binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.